molecular formula C12H14N2OS2 B6455037 2-[(cyclobutylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2549020-41-7

2-[(cyclobutylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6455037
CAS No.: 2549020-41-7
M. Wt: 266.4 g/mol
InChI Key: ZAZXDVAWOJUVEH-UHFFFAOYSA-N
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Description

2-[(cyclobutylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclobutylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the formation of the thieno[3,2-d]pyrimidin-4-one core followed by the introduction of the cyclobutylmethylsulfanyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidin-4-one core through cyclization reactions involving appropriate starting materials.

    Sulfur Introduction: Introduction of the sulfanyl group using reagents such as thiols or disulfides under suitable conditions.

    Alkylation: Alkylation of the sulfanyl group with cyclobutylmethyl halides or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(cyclobutylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Oxidation of the sulfanyl group to form sulfoxides or sulfones.

    Reduction: Reduction of the thieno[3,2-d]pyrimidin-4-one core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(cyclobutylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(cyclobutylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one include other thieno[3,2-d]pyrimidin-4-one derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of the cyclobutylmethylsulfanyl group and the thieno[3,2-d]pyrimidin-4-one core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(cyclobutylmethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-14-11(15)10-9(5-6-16-10)13-12(14)17-7-8-3-2-4-8/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZXDVAWOJUVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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